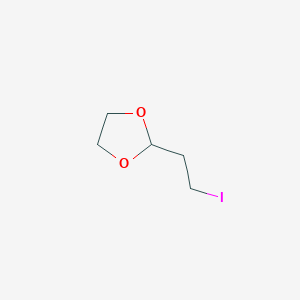2-(2-Iodoethyl)-1,3-dioxolane
CAS No.: 83665-55-8
Cat. No.: VC8002711
Molecular Formula: C5H9IO2
Molecular Weight: 228.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83665-55-8 |
|---|---|
| Molecular Formula | C5H9IO2 |
| Molecular Weight | 228.03 g/mol |
| IUPAC Name | 2-(2-iodoethyl)-1,3-dioxolane |
| Standard InChI | InChI=1S/C5H9IO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 |
| Standard InChI Key | QFGHSJVNOHRSNT-UHFFFAOYSA-N |
| SMILES | C1COC(O1)CCI |
| Canonical SMILES | C1COC(O1)CCI |
Introduction
2-(2-Iodoethyl)-1,3-dioxolane is an organic compound with the molecular formula and a molecular weight of 228.03 g/mol. It is classified as a dioxolane derivative, characterized by the presence of an iodine atom attached to an ethyl chain, which is further connected to a 1,3-dioxolane ring. The compound is primarily used as a chemical building block in organic synthesis due to its reactivity and structural versatility.
Chemical Properties:
-
IUPAC Name: 2-(2-Iodoethyl)-1,3-dioxolane
-
CAS Number: 83665-55-8
-
SMILES Notation: ICCC1OCCO1
-
Purity: Typically available at 95% purity for laboratory use .
Structural and Physical Characteristics
The structure of 2-(2-Iodoethyl)-1,3-dioxolane consists of:
-
A five-membered dioxolane ring ().
-
A two-carbon ethyl chain substituted with an iodine atom.
Key Physical Properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.03 g/mol |
| Exact Mass | 227.96 |
| LogP (Partition Coefficient) | Moderate hydrophobicity expected due to iodine substitution . |
Applications in Organic Synthesis
3.1 Role as a Building Block
2-(2-Iodoethyl)-1,3-dioxolane is widely employed in synthetic chemistry for:
-
Alkylation Reactions: The iodine atom serves as a leaving group, enabling nucleophilic substitution reactions.
-
Intermediate in Complex Molecule Synthesis: It acts as a precursor for the introduction of dioxolane moieties into larger organic frameworks.
3.2 Utility in Medicinal Chemistry
While specific biological applications are not well-documented for this compound, dioxolane derivatives are often explored for their potential in drug design due to their stability and ability to form hydrogen bonds.
Synthesis and Reactivity
4.1 General Synthesis
The synthesis of 2-(2-Iodoethyl)-1,3-dioxolane typically involves iodination reactions using precursors such as dioxolanes or ethylene derivatives under controlled conditions.
4.2 Reactivity
This compound exhibits high reactivity due to the presence of the iodine atom, which can participate in:
-
Nucleophilic Substitution (SN2): Facilitates the replacement of iodine with other functional groups.
-
Cross-Coupling Reactions: Useful in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Safety and Handling
As with most iodinated organic compounds, proper precautions should be taken when handling 2-(2-Iodoethyl)-1,3-dioxolane:
-
Toxicity: Iodinated compounds may pose risks if inhaled or ingested.
-
Storage Conditions: Store in a cool, dry place away from light to prevent degradation.
Research Insights and Future Directions
While limited specific studies exist on the biological activity or industrial applications of this compound, its structural features suggest potential utility in:
-
Pharmaceutical Development: As a scaffold for bioactive molecules.
-
Material Science: In the synthesis of polymers or advanced materials requiring halogenated intermediates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume